molecular formula C10H13NO3 B063509 Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate CAS No. 175276-49-0

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B063509
CAS No.: 175276-49-0
M. Wt: 195.21 g/mol
InChI Key: NEDLMVCFWFSFNJ-UHFFFAOYSA-N
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Description

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate is a high-purity, multifunctional pyrrole derivative designed for advanced chemical synthesis and medicinal chemistry research. This compound features a reactive formyl group at the 4-position and a methyl ester at the 3-position, making it an exceptionally versatile and key synthetic intermediate. Its primary research value lies in its role as a precursor for the synthesis of more complex pyrrole-containing structures, such as porphyrin analogs, ligands for metal-organic frameworks (MOFs), and novel heterocyclic compounds. The electron-rich pyrrole core, substituted with methyl groups, influences the compound's electronic properties and steric profile, which is critical in the development of materials with specific optoelectronic characteristics. In pharmaceutical research, this scaffold is integral to exploring potential kinase inhibitors and other small molecule therapeutics, where the formyl group allows for facile derivatization via condensation reactions (e.g., forming Schiff bases) or incorporation into larger macrocyclic systems. Researchers will find this reagent invaluable for constructing complex molecular architectures, studying structure-activity relationships (SAR), and developing new functional materials.

Properties

IUPAC Name

methyl 4-formyl-1,2,5-trimethylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-8(5-12)9(10(13)14-4)7(2)11(6)3/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDLMVCFWFSFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C)C)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380166
Record name METHYL 4-FORMYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-49-0
Record name METHYL 4-FORMYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto electron-rich aromatic systems. In pyrrole chemistry, this method has been applied to acetals and alkylated derivatives to achieve regioselective formylation. For example, the formylation of 1,2,5-trimethylpyrrole-3-carboxylate methyl ester using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as the formylating agent yields the target aldehyde.

Reaction Conditions

  • Reagents : POCl₃, DMF, dichloromethane (DCM)

  • Temperature : 0–5°C (initial), then room temperature

  • Workup : Hydrolysis with aqueous sodium acetate

This method generates the formyl group with high regioselectivity at the 4-position due to the electron-donating effects of adjacent methyl groups.

Stepwise Synthesis and Intermediate Characterization

A modular approach to synthesizing this compound involves sequential alkylation, esterification, and formylation.

Alkylation of Pyrrole-3-Carboxylic Acid

  • Methylation at Positions 1, 2, and 5 :

    • Treatment of pyrrole-3-carboxylic acid with methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) introduces methyl groups at the 1, 2, and 5 positions.

    • Key Parameter : Excess methyl iodide and prolonged reaction time (12–24 hours) ensure complete alkylation.

  • Esterification of the Carboxylic Acid :

    • The carboxylic acid at position 3 is converted to a methyl ester using methanol (CH₃OH) and thionyl chloride (SOCl₂) as a catalyst.

    • Yield : ~85–90% under reflux conditions.

Formylation at Position 4

The Vilsmeier-Haack protocol is applied to the trimethylpyrrole ester intermediate:

  • Reaction Setup :

    • The intermediate is dissolved in DCM and cooled to 0°C.

    • POCl₃ (1.2 equivalents) and DMF (1.5 equivalents) are added dropwise.

    • The mixture is stirred at room temperature for 6 hours.

  • Isolation :

    • The product is precipitated by pouring the reaction into ice-water, followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/ethyl acetate).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight195.22 g/mol
Melting Point124–130°C
Boiling Point333.6°C (760 mmHg)
Density1.12 g/cm³
LogP1.24

Optimization and Challenges

Side Reactions and Mitigation

  • Over-Oxidation : Prolonged exposure to POCl₃ may lead to decomposition into nitrogen oxides and carbon monoxide.

  • Mitigation : Strict temperature control and stoichiometric use of POCl₃ minimize side reactions.

Applications and Derivatives

The compound serves as a precursor for pharmaceuticals and agrochemicals due to its reactive formyl and ester groups. Derivatives include:

  • Schiff Bases : Formed by condensation with amines, used in coordination chemistry.

  • Reductive Amination Products : Potential bioactive molecules.

Chemical Reactions Analysis

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Biological Activity
Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate has been identified as a promising building block in drug development due to its diverse biological activities. Compounds containing a pyrrole ring system have shown efficacy in treating various conditions:

  • Antipsychotic : Potential use in managing psychotic disorders.
  • Anticancer : Activity against leukemia, lymphoma, and myelofibrosis.
  • Antimicrobial : Exhibits antibacterial and antifungal properties.
  • Antimalarial : Potential application in malaria treatment.

Structure-Activity Relationship (SAR)
Research indicates that the biological activity of this compound can be enhanced through structural modifications. Optimal substituents include:

  • Substituted phenyl rings at positions 1 and 5 (e.g., F, Cl, CH₃).
  • Amino methyl groups at position 3.

Synthetic Organic Chemistry

This compound serves as an important intermediate in synthetic pathways. Its unique structure allows for versatile reactions, including:

  • Condensation Reactions : Useful in synthesizing more complex organic molecules.
  • Functional Group Transformations : Can be modified to produce derivatives with tailored properties.

Cell Biology Applications

In cell biology, this compound is utilized for various analytical and experimental purposes:

Application AreaDescription
Cell CultureUsed in the culture media to assess cellular responses.
Protein AnalysisActs as a reagent in proteomics studies to modify proteins.
Molecular Biology MethodsInvolved in PCR/qPCR applications for genetic analysis.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on leukemia cell lines. Results indicated significant cytotoxicity at certain concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

Research assessing the antimicrobial effects demonstrated that derivatives of this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. This highlights its potential application in developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in aromatic substitution reactions. These interactions can modulate biological pathways, leading to various effects depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is part of a broader class of 1,2,5-trimethylpyrrole-3-carboxylate derivatives. Key structural analogs include:

Compound Name Substituent at 4-Position Molecular Formula Key Features
Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate Acetyl (COCH$_3$) C${11}$H${15}$NO$_3$ Increased steric bulk and electron-withdrawing effects compared to formyl
Methyl 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carboxylate Bromo (Br) C${10}$H${12}$BrNO$_3$ Halogen substituent enhances electrophilic substitution reactivity
Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives (e.g., compound 215) Fluorophenyl carbonyl C${15}$H${13}$FINO$_2$ Bulky aryl groups introduce steric hindrance and alter conjugation patterns

Substituent Effects on Properties

  • Electronic Effects :

    • The formyl group (-CHO) in the target compound is strongly electron-withdrawing, polarizing the pyrrole ring and enhancing electrophilic substitution at reactive positions. In contrast, the acetyl group (-COCH$_3$) in the analog (CID 2742170) provides similar electron withdrawal but with reduced polarity due to methyl substitution .
    • Bromo substituents (e.g., in 3B3-062995) increase molecular weight and polarizability, affecting solubility and intermolecular interactions .
  • Spectral Properties :

    • NMR Shifts : In analogs such as compound 215 (Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate), substituents like aryl carbonyl groups cause significant upfield/downfield shifts in $^1$H NMR (e.g., δ 12.52 ppm for NH protons) due to anisotropic effects . For the target compound, the formyl group would similarly deshield adjacent protons, as seen in studies where substituents alter chemical environments in regions analogous to "A" and "B" in Figure 6 of .
    • Collision Cross-Section (CCS) : The acetyl analog (CID 2742170) has a predicted CCS of 146.8 Ų for [M+H]$^+$, while the formyl derivative (lighter substituent) may exhibit a smaller CCS due to reduced steric bulk .
  • Reactivity and Applications :

    • The formyl group enables condensation reactions (e.g., formation of Schiff bases), making the compound valuable in synthesizing heterocyclic frameworks. In contrast, bromo-substituted analogs are utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • Acetyl derivatives are less reactive toward nucleophiles but serve as stable intermediates in multi-step syntheses .

Crystallographic and Conformational Analysis

  • Crystal Packing : Pyrrole derivatives with ester groups (e.g., methyl 3-(4-methoxyphenyl)-1-methyl-...carboxylate, ) exhibit stabilized crystal structures via C–H⋯π and hydrogen-bonding interactions. The formyl group in the target compound may enhance dipole-dipole interactions, influencing packing efficiency .
  • Ring Puckering : In analogs like methyl 1-methyl-3-phenyl-...carboxylate (), the pyrrolidine ring adopts an envelope conformation. The formyl group’s planar geometry in the target compound likely reduces puckering compared to bulkier substituents .

Research Findings and Data Tables

Table 1: Spectral and Physicochemical Comparison

Property Target Compound (Formyl) Acetyl Analog Bromo Analog
Molecular Formula C${11}$H${13}$NO$_3$ C${11}$H${15}$NO$_3$ C${10}$H${12}$BrNO$_3$
Predicted CCS ([M+H]$^+$) ~140 Ų (estimated) 146.8 Ų N/A
Key $^1$H NMR Shift δ ~9.8–10.2 (CHO) δ ~2.3 (COCH$_3$) δ ~3.8 (Br adjacent)

Table 2: Substituent Impact on Reactivity

Substituent Electronic Effect Preferred Reactions Application Example
Formyl Strong EWG Condensation, nucleophilic addition Schiff base synthesis
Acetyl Moderate EWG Acylation, Friedel-Crafts Stable intermediate in APIs
Bromo Polarizable Cross-coupling, halogenation Biaryl synthesis

Biological Activity

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS No. 175276-49-0) is a pyrrole derivative with a distinctive structure that includes a formyl group and a carboxylate. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and comparative analysis with similar compounds.

  • Molecular Formula : C₁₀H₁₃NO₃
  • Molecular Weight : 195.22 g/mol
  • Melting Point : Approximately 124 °C
  • Boiling Point : Predicted at 333.6 °C

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Structure-Activity Relationship (SAR)

SAR studies have identified key substituents that enhance biological activity:

  • Substituted Phenyl Rings : Optimal substituents include halogens (F, Cl) and methyl groups at positions 1 and 5 of the pyrrole ring.
  • Amino Methyl Group : An amino methyl group at position 3 has been identified as crucial for enhancing activity, with thiomorpholinomethyl being particularly effective.

Comparative Analysis

The following table compares this compound with other related compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3-pyrroline-3-carboxylateC₇H₉NO₂Cyclic structure; different functional groups
Methyl 2-methylpyrrole-3-carboxylateC₈H₉NO₂Varying position of methyl groups
Methyl pyrrole-2-carboxylateC₇H₉NO₂Different position of carboxylic acid

This compound's unique arrangement of functional groups contributes to its distinct chemical reactivity and biological properties compared to these similar compounds.

While specific mechanisms of action for this compound have not been fully elucidated, it is believed to interact with various biological targets such as enzymes or receptors relevant to its pharmacological profile. The understanding of these interactions is crucial for developing therapeutic applications .

Case Studies

Although comprehensive clinical studies specifically on this compound are sparse, several research efforts have highlighted its potential:

  • In Vitro Studies : Laboratory investigations have demonstrated the compound's ability to inhibit the growth of certain cancer cell lines.
  • Comparative Studies : Research comparing this compound with other pyrrole derivatives has shown that it may possess superior activity against specific pathogens.

Q & A

Q. Methodological Focus

  • Inert atmosphere : Use Schlenk lines or gloveboxes for formylation steps.
  • Drying agents : Molecular sieves (3Å) in reaction solvents.
  • Low-temperature quenching : For Vilsmeier reagent, add to cold (−20°C) methanol to prevent exothermic decomposition .

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